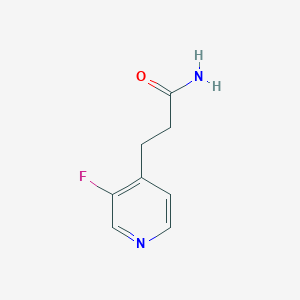![molecular formula C11H14ClNO4S B2535921 3-cloro-N-[(3-hidroxioxolan-3-il)metil]benceno-1-sulfonamida CAS No. 1991788-38-5](/img/structure/B2535921.png)
3-cloro-N-[(3-hidroxioxolan-3-il)metil]benceno-1-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide is a complex organic compound characterized by the presence of a chloro group, a hydroxytetrahydrofuran moiety, and a benzenesulfonamide structure
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 3-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
This compound may be explored for its potential biological activity. The presence of the sulfonamide group suggests it could act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new antimicrobial agents.
Industry
In the materials science industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Hydroxytetrahydrofuran Moiety: This can be achieved through the reduction of a suitable furan derivative using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Introduction of the Chloro Group: Chlorination can be performed using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine (Et3N) to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The chloro group can be reduced to a hydrogen atom using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Pd/C, hydrogen gas
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF)
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a dechlorinated product
Substitution: Formation of substituted derivatives with new functional groups
Mecanismo De Acción
The mechanism by which 3-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it would likely interact with the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-N-(methyl)benzenesulfonamide: Lacks the hydroxytetrahydrofuran moiety, making it less versatile in terms of chemical modifications.
N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide: Lacks the chloro group, which may reduce its reactivity in certain substitution reactions.
Uniqueness
The uniqueness of 3-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both a chloro group and a hydroxytetrahydrofuran moiety makes it a valuable intermediate in organic synthesis and a promising candidate for further research in various scientific fields.
Propiedades
IUPAC Name |
3-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c12-9-2-1-3-10(6-9)18(15,16)13-7-11(14)4-5-17-8-11/h1-3,6,13-14H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVJWLPPUVOIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNS(=O)(=O)C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-(3-(thiophen-2-ylmethyl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2535838.png)
![1-methyl-3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2535840.png)
![1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine](/img/structure/B2535842.png)
![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine](/img/structure/B2535844.png)
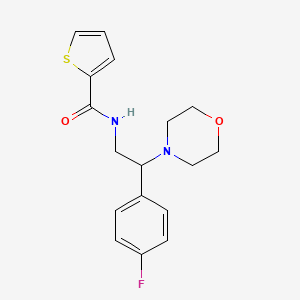
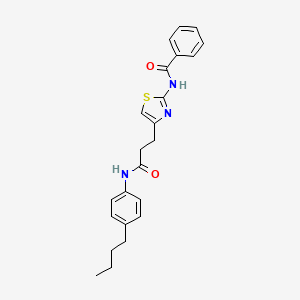
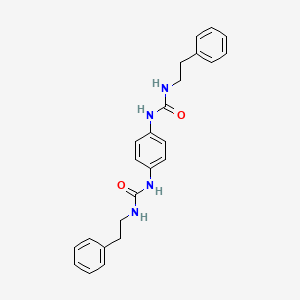
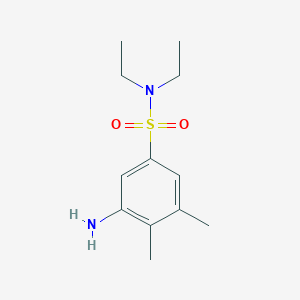

![4-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2535852.png)
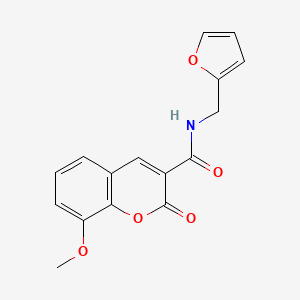
![Methyl (E)-4-[4-[[(1-methylpyrazole-4-carbonyl)amino]methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2535856.png)
